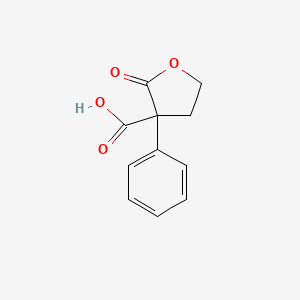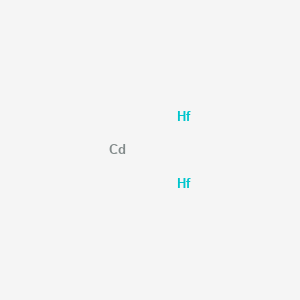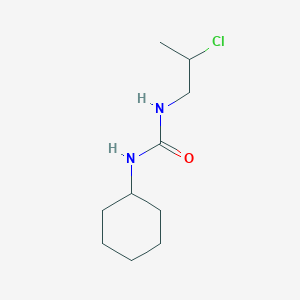
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane is an organosilicon compound characterized by the presence of bromopropyl groups attached to a tetramethyldisiloxane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane typically involves the reaction of 1,1,3,3-tetramethyldisiloxane with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like toluene or dichloromethane. The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding hydrosilane.
Oxidation: Oxidative conditions can convert the siloxane backbone into silanols or siloxane oligomers.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Hydrogen peroxide or other oxidizing agents in aqueous or organic solvents.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives.
Reduction: The corresponding hydrosilane.
Oxidation: Silanols or siloxane oligomers.
Aplicaciones Científicas De Investigación
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of siloxane-based polymers and resins.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants.
Mecanismo De Acción
The mechanism of action of 1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane involves its ability to undergo nucleophilic substitution reactions, which allows it to form covalent bonds with various nucleophiles. This reactivity is crucial for its role in organic synthesis and materials science. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Bis(3-chloropropyl)-1,1,3,3-tetramethyldisiloxane
- 1,3-Bis(3-iodopropyl)-1,1,3,3-tetramethyldisiloxane
- 1,3-Bis(3-azidopropyl)-1,1,3,3-tetramethyldisiloxane
Uniqueness
1,3-Bis(3-bromopropyl)-1,1,3,3-tetramethyldisiloxane is unique due to the presence of bromine atoms, which are more reactive than chlorine but less reactive than iodine. This balance of reactivity makes it a versatile intermediate in organic synthesis. Additionally, the tetramethyldisiloxane backbone provides stability and flexibility, making it suitable for various applications in materials science and industry.
Propiedades
Número CAS |
18132-70-2 |
|---|---|
Fórmula molecular |
C10H24Br2OSi2 |
Peso molecular |
376.27 g/mol |
Nombre IUPAC |
3-bromopropyl-[3-bromopropyl(dimethyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H24Br2OSi2/c1-14(2,9-5-7-11)13-15(3,4)10-6-8-12/h5-10H2,1-4H3 |
Clave InChI |
PMAMLBZGMZOYAC-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCCBr)O[Si](C)(C)CCCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14715448.png)


![[2-(dimethylcarbamothioylsulfanylmethyl)phenyl] N-methylcarbamate](/img/structure/B14715471.png)
![3-Methyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14715480.png)






![1,4,4-Trimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B14715508.png)
![[[1,1'-Bi(cyclooctane)]-1-yl]methanol](/img/structure/B14715510.png)

